Aderbasib

Description

Aderbasib is an orally bioavailable inhibitor of the ADAM (A Disintegrin And Metalloprotease) family of multifunctional membrane-bound proteins with potential antineoplastic activity. This compound represses the metalloproteinase 'sheddase' activities of ADAM10 and ADAM17, which may result in the inhibition of tumor cell proliferation. The metalloproteinase domains of ADAMs cleave cell surface proteins at extracellular sites proximal to the cell membrane, releasing or "shedding" soluble protein etcodomains from the cell surface; the disintegrin domains of these multifunctional proteins interact with various components of the extracellular matrix (ECM). ADAM10 processes particular epithelial growth factor receptor (EGFR) ligands and appears to regulate Notch signaling through the cleavage of Notch and its related ligand delta-like ligand-1 (Dll-1). ADAM17 (also known as Tumor necrosis factor-Converting Enzyme or TACE) is involved in processing tumor necrosis factor (TNF) from its membrane bound precursor to its soluble circulating form and in processing ligands for the epidermal growth factor receptor (EGFR) family.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Properties

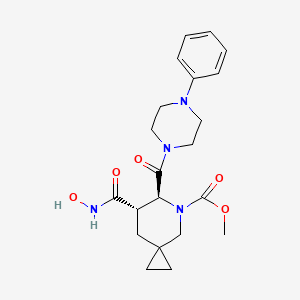

IUPAC Name |

methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-30-20(28)25-14-21(7-8-21)13-16(18(26)22-29)17(25)19(27)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-6,16-17,29H,7-14H2,1H3,(H,22,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMSZSZEIKLQZ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC2(CC2)CC(C1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CC2(CC2)C[C@@H]([C@H]1C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000327 | |

| Record name | Aderbasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791828-58-5 | |

| Record name | Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenyl-1-piperazinyl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791828-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aderbasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791828585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aderbasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADERBASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9YL6NEJ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

INCB7839: A Technical Guide to the Dual Inhibition of ADAM10 and ADAM17

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB7839, also known as Aderbasib, is a potent, orally bioavailable, hydroxamate-based inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members ADAM10 and ADAM17.[1][2] These cell surface proteases, often referred to as sheddases, are crucial mediators of various signaling pathways implicated in cancer progression, including the shedding of growth factor precursors and cell surface receptors. This technical guide provides an in-depth overview of the preclinical and clinical data related to INCB7839's mechanism of action, focusing on its dual inhibitory activity against ADAM10 and ADAM17. The document includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to ADAM10, ADAM17, and INCB7839

ADAM10 and ADAM17 are transmembrane metalloproteases that play a pivotal role in the proteolytic cleavage of the extracellular domains of a wide array of cell surface proteins. This process, known as ectodomain shedding, releases soluble protein fragments that can act as signaling molecules, while the remaining membrane-tethered portion can initiate intracellular signaling cascades.

ADAM10 is critically involved in developmental processes, including Notch signaling, which is essential for cell fate determination.[3] In the context of cancer, ADAM10-mediated cleavage of substrates such as HER2 and neuroligin-3 (NLGN3) has been implicated in tumor growth and survival.[4][5]

ADAM17 , also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key regulator of inflammatory responses through the shedding of TNF-α. It is also responsible for the release of various ligands for the Epidermal Growth Factor Receptor (EGFR) family, thereby promoting cell proliferation, survival, and migration.[3][6]

INCB7839 was developed as a dual inhibitor of both ADAM10 and ADAM17, with the therapeutic rationale of simultaneously blocking multiple oncogenic signaling pathways.[6] Its "low nanomolar" inhibitory activity against both enzymes has been demonstrated in various preclinical models.[1]

Quantitative Data on INCB7839 Activity

The following tables summarize the available quantitative data on the inhibitory activity and preclinical efficacy of INCB7839.

Table 1: In Vitro Inhibitory Activity of INCB7839

| Target/Assay | IC50 Value | Cell Line/System | Reference |

| Reduction of HER2 ECD Shedding | 320 nM | HER2+ Breast Cancer Cells | [5] |

Note: Specific enzymatic IC50 values for INCB7839 against purified ADAM10 and ADAM17 are not publicly available in the reviewed literature, which describes it as a "low nanomolar inhibitor."[1]

Table 2: Preclinical In Vivo Efficacy of INCB7839

| Cancer Model | Animal Model | INCB7839 Dose | Key Findings | Reference |

| HER2+ Breast Cancer | BT474-SC1 Xenograft | 30 mg/kg/day (with Lapatinib) | Complete prevention of mean tumor volume increase. | [7] |

| Pediatric High-Grade Glioma | Patient-Derived Orthotopic Xenograft | 50 mg/kg | Robust inhibition of tumor growth and improved overall survival.[2][8] | [2][8] |

Signaling Pathways and Mechanism of Action

INCB7839 exerts its anti-cancer effects by inhibiting the shedding of key substrates of ADAM10 and ADAM17, thereby disrupting downstream signaling pathways that promote tumor growth and survival.

Inhibition of HER2 Shedding in Breast Cancer

In HER2-positive breast cancer, ADAM10 can cleave the extracellular domain (ECD) of the HER2 receptor. This shedding event has two key consequences: the release of the soluble HER2 ECD, which can be detected in the serum of patients, and the generation of a constitutively active p95HER2 fragment that remains on the cell surface and promotes tumor growth. INCB7839, by inhibiting ADAM10, blocks this cleavage, leading to a reduction in both HER2 ECD levels and p95HER2 formation.[5]

Inhibition of Neuroligin-3 Shedding in Glioma

In pediatric high-grade gliomas, neuronal activity can promote tumor growth through the release of neuroligin-3 (NLGN3).[8] ADAM10 is the primary sheddase responsible for cleaving NLGN3 from the surface of neurons, releasing a soluble fragment that stimulates glioma cell proliferation.[8] INCB7839 can penetrate the brain and inhibit ADAM10, thereby blocking the release of pro-tumorigenic soluble NLGN3.[8]

Experimental Protocols

This section provides detailed, representative protocols for key in vitro assays used to characterize the activity of ADAM10/17 inhibitors like INCB7839.

Cell-Based HER2 Ectodomain Shedding Assay (ELISA)

This protocol describes a sandwich ELISA to quantify the amount of soluble HER2 ECD released into the cell culture medium, which can be used to determine the IC50 of an inhibitor.

Materials:

-

HER2-overexpressing breast cancer cell line (e.g., BT474, SK-BR-3)

-

Cell culture medium and supplements

-

INCB7839 or other test compounds

-

96-well ELISA plates

-

Capture antibody (monoclonal anti-human HER2 ECD)

-

Detection antibody (e.g., biotinylated polyclonal anti-human HER2 ECD)

-

Recombinant human HER2 ECD standard

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HER2-overexpressing cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the end of the experiment.

-

Compound Treatment: Prepare serial dilutions of INCB7839 in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) at 37°C in a humidified incubator to allow for HER2 shedding.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.

-

Blocking: Wash the plate with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant HER2 ECD standard to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add the diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

-

Substrate Reaction and Measurement: Wash the plate and add the TMB substrate solution to each well. Incubate in the dark until a color change is observed. Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the recombinant HER2 ECD standards. Use this curve to determine the concentration of HER2 ECD in each sample. Plot the percentage of inhibition of HER2 ECD shedding against the log concentration of INCB7839 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Neuroligin-3 Cleavage Assay (Western Blot)

This protocol outlines a method to detect the cleavage of neuroligin-3 from cultured neurons and the effect of an inhibitor.

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

INCB7839 or other test compounds

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the C-terminus of neuroligin-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Neuronal Culture and Treatment: Plate primary neurons or a neuronal cell line and allow them to differentiate. Treat the cells with different concentrations of INCB7839 for a specified period.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding loading buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the C-terminus of neuroligin-3 overnight at 4°C. This antibody will detect both the full-length and the cleaved C-terminal fragment of neuroligin-3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and then add the chemiluminescent substrate. Image the blot using a suitable imaging system.

-

Analysis: Quantify the band intensities for the full-length and cleaved neuroligin-3. A decrease in the ratio of the cleaved fragment to the full-length protein in the presence of INCB7839 indicates inhibition of neuroligin-3 cleavage.

Conclusion

INCB7839 is a potent dual inhibitor of ADAM10 and ADAM17 with demonstrated preclinical activity in models of breast cancer and pediatric glioma. Its mechanism of action, centered on the inhibition of ectodomain shedding of key oncogenic proteins like HER2 and neuroligin-3, provides a strong rationale for its therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the biology of ADAM sheddases and the therapeutic application of their inhibitors. Further investigation into the precise enzymatic inhibitory constants and broader preclinical efficacy of INCB7839 will continue to refine our understanding of this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CNSC-02. PEDIATRIC BRAIN TUMOR CONSORTIUM (PBTC)-056: A PHASE 1 STUDY OF THE ADAM-10 INHIBITOR, INCB007839, IN CHILDREN WITH RECURRENT/PROGRESSIVE HIGH-GRADE GLIOMAS TO TARGET MICROENVIRONMENTAL NEUROLOGIN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Discovery of an enzyme and substrate selective inhibitor of ADAM10 using an exosite-binding glycosylated substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]

Aderbasib (INCB7839): An In-Depth Technical Guide on its Role in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aderbasib (formerly INCB7839) is a potent, orally bioavailable, low nanomolar hydroxamate-based inhibitor of the metalloproteinases ADAM10 and ADAM17.[1][2][3] While not a direct inhibitor of the Notch receptor itself, this compound plays a significant role in modulating the Notch signaling pathway. Its mechanism of action is centered on the inhibition of the S2 cleavage of the Notch receptor, a critical step in its activation, which is mediated by ADAM10.[4] This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of Notch signaling, quantitative data from preclinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to this compound and Notch Signaling

The Notch signaling pathway is a highly conserved cell-to-cell communication system crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in various diseases, notably cancer.[5] The activation of the Notch receptor is a multi-step process initiated by ligand binding, which induces two sequential proteolytic cleavages. The first of these, the S2 cleavage, is carried out by ADAM (A Disintegrin and Metalloproteinase) family metalloproteinases, primarily ADAM10.[6] This cleavage releases the extracellular domain of the Notch receptor and is a prerequisite for the subsequent γ-secretase-mediated S3 cleavage, which liberates the Notch Intracellular Domain (NICD) to translocate to the nucleus and regulate gene expression.

This compound is a dual inhibitor of ADAM10 and ADAM17.[7][8] By inhibiting ADAM10, this compound effectively blocks the S2 cleavage of the Notch receptor, thereby preventing its activation and downstream signaling.[4] This positions this compound as an indirect modulator of the Notch pathway with therapeutic potential in Notch-dependent pathologies.

Mechanism of Action of this compound on Notch Signaling

This compound's primary molecular targets are the zinc-dependent metalloproteinases ADAM10 and ADAM17.[7][8] It exerts its inhibitory effect by binding to the active site of these enzymes.[9] The inhibition of ADAM10 by this compound is directly responsible for its impact on the Notch signaling pathway.

dot

References

- 1. ADAM10 and ADAM17: New Players in Trastuzumab Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of Notch Signaling Pathway in Glioblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. medchemexpress.com [medchemexpress.com]

Aderbasib (INCB7839): A Technical Overview of Its Discovery and Development

Wilmington, DE - Aderbasib (INCB7839), a potent, orally bioavailable, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, was developed by Incyte Corporation as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale

This compound was identified as a dual inhibitor of the metalloproteinases ADAM10 and ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] These "sheddases" are responsible for the proteolytic cleavage and release of the extracellular domains of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR) and HER2, as well as Notch receptors.[4] The rationale behind the development of this compound was that by inhibiting ADAM10 and ADAM17, it could block the activation of key signaling pathways involved in tumor cell proliferation, survival, and resistance to therapy.[1][4]

Mechanism of Action

This compound exerts its therapeutic effect by binding to the active site of the metalloproteinase domain of both ADAM10 and ADAM17, thereby inhibiting their enzymatic activity.[5] This inhibition prevents the shedding of a wide range of substrates, leading to the downregulation of critical oncogenic signaling pathways.

Inhibition of EGFR/HER2 Signaling

ADAM10 and ADAM17 are responsible for the cleavage and release of EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin. By inhibiting this shedding, this compound was designed to block the activation of the entire HER receptor family (EGFR/HER1, HER2, HER3, and HER4), leading to a more complete inhibition of this pathway compared to therapies targeting individual receptors.[1] In the context of HER2-positive breast cancer, ADAM10-mediated cleavage of the HER2 receptor results in the formation of a constitutively active p95-HER2 fragment and the release of the HER2 extracellular domain (ECD). Elevated levels of p95-HER2 have been associated with resistance to trastuzumab. This compound was shown to inhibit this cleavage, suggesting a potential to overcome trastuzumab resistance.

dot

Figure 1: this compound inhibits ADAM10-mediated cleavage of the HER2 receptor.

Modulation of Notch Signaling

ADAM10 is also a key enzyme in the Notch signaling pathway, where it is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10, this compound has the potential to modulate Notch signaling, which is implicated in cancer cell proliferation, differentiation, and survival.[4]

dot

Figure 2: this compound inhibits the ADAM10-mediated S2 cleavage of the Notch receptor.

Preclinical Development

Enzymatic Activity

This compound was characterized as a potent, low nanomolar inhibitor of both ADAM10 and ADAM17.[5][6]

| Target | IC50 (nM) |

| ADAM10 | Data not publicly available |

| ADAM17 | Data not publicly available |

| Table 1: In vitro inhibitory activity of this compound. Specific IC50 values have not been disclosed in publicly available literature. |

In Vivo Efficacy

Preclinical studies in various xenograft models demonstrated the anti-tumor activity of this compound.

-

HER2+ Breast Cancer: In a BT474-SC1 breast cancer xenograft model, this compound (30 mg/kg/day) in combination with lapatinib (75 mg/kg) resulted in the complete prevention of mean tumor volume increase.[7]

-

Pediatric High-Grade Gliomas: In patient-derived pediatric high-grade glioma (GBM and DIPG) xenograft models, this compound was shown to robustly inhibit tumor growth and improve overall survival.[8] It also demonstrated sufficient brain penetration to achieve its pharmacodynamic effect of ADAM10 inhibition.[8]

-

EGFR-Responsive Breast Tumor Model: In an MDA-MB-435 breast tumor model, this compound (30 mg/kg/day for 14 days) delayed tumor growth by 9 days. When combined with paclitaxel (20 mg/kg), the tumor growth delay was extended to 53 days, with 7 out of 8 partial responses and 1 out of 8 complete responses observed.[9]

Clinical Development

This compound has been evaluated in Phase I and Phase II clinical trials for various solid tumors.

Phase I/II Study in HER2+ Metastatic Breast Cancer

A significant focus of this compound's clinical development was in combination with trastuzumab for patients with HER2-positive metastatic breast cancer.

-

Study Design: This was a single-arm, open-label, dose-escalation trial of this compound (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab.[7]

-

Pharmacodynamics: Administration of this compound resulted in a dose-dependent reduction in the levels of circulating HER2 ECD, with a mean inhibition of approximately 80% at the 300 mg BID dose.[10]

-

Efficacy: In 51 evaluable patients, the overall response rate for the this compound and trastuzumab combination was 50% (13/26). A higher response rate of 64% (9/14) was observed in patients with this compound plasma concentrations above the IC50 for HER2 cleavage.[7]

-

Development Status: Despite these promising initial results, Incyte halted the development of this compound for metastatic breast cancer in 2011 following further research that contradicted the positive findings from the Phase II trials.[2]

| Parameter | Result |

| Overall Response Rate | 50% (13/26) |

| Response Rate (Plasma Conc. > IC50) | 64% (9/14) |

| HER2 ECD Reduction (300 mg BID) | ~80% |

| Table 2: Efficacy results from the Phase I/II trial of this compound with Trastuzumab in HER2+ Breast Cancer. |

Phase I Study in Pediatric High-Grade Gliomas (PBTC-056)

More recently, this compound was investigated in a Phase I trial for children with recurrent or progressive high-grade gliomas.

-

Study Design: A multicenter Phase I trial (NCT04295759) to evaluate the safety and tolerability of this compound in children aged 3-21 years. The starting dose was 120 mg/m²/dose BID.[11][12]

-

Safety and Tolerability: The most common adverse events were fatigue, nausea, anorexia, diarrhea, emesis, abdominal pain, anemia, and constipation.[8]

-

Dose-Limiting Toxicity: The dose-limiting toxicity in monotherapy Phase I trials was deep venous thrombosis (DVT).[8] In the pediatric glioma trial, an unanticipated toxicity led to an amendment requiring prophylactic anticoagulation with enoxaparin.

Experimental Protocols

In Vivo Xenograft Studies (General Protocol)

-

Animal Models: Athymic nude mice are typically used for xenograft studies.

-

Cell Implantation: Tumor cells (e.g., BT474, MDA-MB-435, or patient-derived glioma cells) are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is typically administered orally (p.o.) daily or twice daily.

-

Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor growth inhibition is calculated.

-

Pharmacodynamic Assessments: Plasma and tumor tissue can be collected to assess drug concentrations and biomarker modulation (e.g., HER2 ECD levels).

dot

Figure 3: A generalized workflow for preclinical xenograft studies of this compound.

Conclusion

This compound (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 that showed initial promise in preclinical and early clinical studies, particularly in HER2-positive breast cancer. Its mechanism of action, involving the inhibition of key signaling pathways like EGFR/HER2 and Notch, provided a strong rationale for its development. However, despite encouraging early clinical data, its development for metastatic breast cancer was discontinued. The investigation of this compound in other indications, such as pediatric high-grade gliomas, highlights the ongoing interest in targeting ADAM metalloproteinases in oncology. Further research is needed to fully elucidate the therapeutic potential and safety profile of this class of inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A PHASE I STUDY OF THE ADAM-10 INHIBITOR, INCB7839 IN CHILDREN WITH RECURRENT/PROGRESSIVE HIGH-GRADE GLIOMAS TO TARGET MICROENVIRONMENTAL NEUROLIGIN-3 | Dana-Farber Cancer Institute [dana-farber.org]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Trials | Neurology & Neurological Sciences | Stanford Medicine [med.stanford.edu]

- 9. media.corporate-ir.net [media.corporate-ir.net]

- 10. researchgate.net [researchgate.net]

- 11. INCB7839 in Treating Children With Recurrent/Progressive High-Grade Gliomas [cincinnatichildrens.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Aderbasib: A Technical Guide to Sheddase Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based inhibitor of a disintegrin and metalloproteinase (ADAM) 10 and ADAM17, two key sheddases implicated in the progression of various cancers. By blocking the proteolytic activity of these enzymes, this compound disrupts critical cell signaling pathways, including the epidermal growth factor receptor (EGFR) and Notch pathways, thereby impeding tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in an oncological context.

Introduction to this compound and Sheddase Inhibition

This compound is a small molecule inhibitor that targets the metalloproteinase domain of ADAM10 and ADAM17.[1][2] These zinc-dependent proteases are responsible for the ectodomain shedding of a wide array of cell surface proteins, including growth factor precursors, cytokines, and their receptors.[2] In the context of cancer, the overexpression and aberrant activity of ADAM10 and ADAM17 contribute to tumor progression by releasing soluble ligands that activate pro-oncogenic signaling pathways and by cleaving receptors to generate constitutively active fragments.[2] this compound's dual inhibition of ADAM10 and ADAM17 presents a promising therapeutic strategy to counteract these effects.[1][2]

Mechanism of Action

This compound functions by binding to the active site of the metalloproteinase domain of ADAM10 and ADAM17, thereby preventing the cleavage of their substrates.[1] This inhibition has significant downstream consequences on key signaling pathways implicated in cancer:

-

EGFR/HER2 Pathway: ADAM17 is a primary sheddase for EGFR ligands such as amphiregulin, transforming growth factor-alpha (TGFα), and heparin-binding EGF-like growth factor (HB-EGF).[3][4][5] By preventing the release of these ligands, this compound can block the activation of the EGFR signaling cascade, which is crucial for cell proliferation, survival, and migration.[6] Furthermore, ADAM10 is a major sheddase of HER2, and its inhibition can prevent the generation of the p95HER2 fragment, a constitutively active form of the receptor associated with resistance to HER2-targeted therapies like trastuzumab.[7]

-

Notch Signaling Pathway: ADAM10 is the key metalloprotease responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway.[8][9][10] This pathway is a master regulator of cell fate decisions, and its dysregulation is implicated in numerous cancers, promoting cancer stem cell maintenance and tumor progression. By inhibiting ADAM10, this compound can effectively block Notch signaling.[6][11]

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models.

In Vitro Potency

| Target | IC50 (nM) | Notes |

| ADAM10 | 11.5 | Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X.[12] |

| ADAM17 | 8.0 | Data for a structurally related and functionally similar dual ADAM10/17 inhibitor, GW280264X.[12] |

In Vivo Efficacy

| Cancer Model | Treatment | Outcome |

| Pediatric Glioblastoma Xenograft | This compound (50 mg/kg, intraperitoneal injection, 5 days/week for 2 weeks) | Robustly inhibited tumor growth.[1] |

| HER2+ Breast Cancer Xenograft (BT474-SC1) | This compound (30 mg/kg/day) in combination with lapatinib (75 mg/kg) | Complete prevention of the increase in mean tumor volume.[13] |

Clinical Data

This compound has been evaluated in several clinical trials, primarily in HER2-positive breast cancer and pediatric high-grade gliomas.

Phase I/II Study in HER2+ Metastatic Breast Cancer (NCT01254136)

This study evaluated this compound in combination with trastuzumab.

| Parameter | Value |

| Patient Population | Metastatic HER2-positive breast cancer |

| Treatment | This compound in combination with trastuzumab |

| HER2 ECD Reduction | Dose-dependent reduction, with a mean of ~80% inhibition at 300 mg BID.[14] |

| Overall Response Rate (ORR) at 300mg BID | 40% (6/15 evaluable patients).[14] |

| ORR in patients with plasma this compound > IC50 | 55% (6/11 patients).[14] |

| Status | Development for this indication was halted in 2011 due to findings from further research.[15] |

Phase I Study in Recurrent/Progressive High-Grade Gliomas (NCT04295759)

This ongoing study is assessing the safety, tolerability, and recommended Phase II dose of this compound in children.[16][17]

| Parameter | Details |

| Patient Population | Children (3-21 years) with recurrent/progressive high-grade gliomas, including DIPG.[18] |

| Primary Objectives | To evaluate safety and tolerability, and to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).[18] |

| Rationale | Neuronal activity-regulated shedding of neuroligin-3 (NLGN3) by ADAM10 promotes glioma growth. This compound can penetrate brain tissue and inhibit ADAM10.[16][17] |

| Dose-Limiting Toxicity (in adults) | Deep venous thrombosis (DVT) was observed in a Phase I study in adults with solid tumors.[16] |

| Status | The trial is closed.[18] |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (INCB7839)

-

MTS reagent (e.g., from Promega)

-

Plate reader (absorbance at 490 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Measure the absorbance at 490 nm using a plate reader.[19][20]

-

Subtract the background absorbance and calculate cell viability as a percentage of the vehicle-treated control.

HER2 Ectodomain Shedding Assay

This protocol is adapted for measuring the inhibition of HER2 shedding by this compound in HER2-overexpressing breast cancer cells.

Materials:

-

BT-474 breast cancer cells

-

Complete RPMI 1640 medium

-

96-well tissue culture plates

-

This compound (INCB7839)

-

HER2 ELISA kit (e.g., from Calbiochem)

Procedure:

-

Seed BT-474 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium and incubate overnight.[22]

-

The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of this compound (e.g., 3-fold dilutions from 5 µM).[22]

-

Incubate the cells for 72 hours.[22]

-

Harvest the cell culture supernatants.

-

Dilute the supernatants (e.g., 1:10) and analyze the concentration of the HER2 extracellular domain (ECD) using a commercial HER2 ELISA kit according to the manufacturer's instructions.[22]

-

Calculate the percent inhibition of HER2 shedding for each this compound concentration compared to the vehicle-treated control to determine the IC50 value.[22]

Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and treating an orthotopic glioblastoma model in immunocompromised mice.

Materials:

-

Human glioblastoma cell line (e.g., U87MG, GBM8)

-

Immunocompromised mice (e.g., NOD-SCID)

-

Stereotactic injection apparatus

-

This compound (INCB7839)

-

Vehicle for in vivo administration (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)[1]

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Culture human glioblastoma cells. For some models, cells are transduced to express a reporter like luciferase for in vivo imaging.

-

Anesthetize the mice.

-

Using a stereotactic frame, inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the desired brain region (e.g., striatum).[23][24] The coordinates for injection are determined relative to bregma.[23]

-

Allow tumors to establish for a set period (e.g., 7-14 days), which can be monitored by bioluminescence imaging.

-

Prepare this compound in a suitable vehicle for administration.

-

Treat mice with this compound (e.g., 50 mg/kg, intraperitoneally, 5 days a week) or vehicle control.[1]

-

Monitor tumor growth regularly using bioluminescence imaging or by observing clinical signs.

-

At the end of the study, euthanize the mice and collect brain tissue for histological analysis to confirm tumor growth and assess treatment effects.

Signaling Pathway Visualizations

This compound Inhibition of ADAM17-Mediated EGFR Ligand Shedding

Caption: this compound blocks ADAM17, preventing EGFR ligand release and subsequent signaling.

This compound Inhibition of ADAM10-Mediated Notch Signaling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]

- 6. This compound | C21H28N4O5 | CID 16070111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. CNSC-02. PEDIATRIC BRAIN TUMOR CONSORTIUM (PBTC)-056: A PHASE 1 STUDY OF THE ADAM-10 INHIBITOR, INCB007839, IN CHILDREN WITH RECURRENT/PROGRESSIVE HIGH-GRADE GLIOMAS TO TARGET MICROENVIRONMENTAL NEUROLOGIN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Testing INCB007839 in Patients with Recurrent, Progressive High-Grade Glioma [georgiacancerinfo.org]

- 19. broadpharm.com [broadpharm.com]

- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Orthotopic GBM xenograft models [bio-protocol.org]

- 24. Orthotopic xenograft model [bio-protocol.org]

Preclinical Profile of Aderbasib (INCB7839) in Glioma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (also known as INCB7839) is a potent, orally bioavailable, low-nanomolar inhibitor of the ADAM (A Disintegrin and Metalloprotease) family of enzymes, specifically targeting ADAM10 and ADAM17.[1] Preclinical investigations have highlighted its potential as a therapeutic agent in high-grade gliomas, including pediatric glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG).[2][3] The primary mechanism of action in the context of glioma involves the inhibition of ADAM10-mediated cleavage of neuroligin-3 (NLGN3), a synaptic protein that is aberrantly secreted by neurons in the tumor microenvironment and promotes glioma growth.[2][4] This document provides a comprehensive technical guide to the preclinical studies of this compound in glioma models, summarizing key data, experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in an Orthotopic Glioma Model

While specific quantitative data on tumor growth inhibition percentages and survival statistics were not available in the reviewed literature, preclinical studies have demonstrated a significant anti-tumor effect.

| Parameter | Description | Reference |

| Drug | This compound (INCB7839) | [1] |

| Model System | Orthotopic xenografts of pediatric glioblastoma (SU-pcGBM2) in NSG mice | [1] |

| Dosing Regimen | 50 mg/kg, intraperitoneal injection, 5 days per week for 2 weeks | [1] |

| Outcome | Robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts | [1] |

| Brain Penetrance | This compound penetrates brain tissue sufficiently to achieve its pharmacodynamic effect of ADAM10 inhibition.[3] | [3] |

In Vitro Activity of this compound

Specific IC50 values for this compound in glioma cell lines were not available in the reviewed literature. However, it is characterized as a low nanomolar inhibitor of ADAM10.[1]

Signaling Pathways

This compound's Mechanism of Action in Glioma

This compound's therapeutic effect in glioma is primarily attributed to its inhibition of the neuronal activity-dependent secretion of neuroligin-3 (NLGN3). This process disrupts a key signaling cascade that promotes glioma cell proliferation.

Role of ADAM10 in Notch Signaling

ADAM10 is also a critical component in the Notch signaling pathway, which is frequently dysregulated in gliomas. By cleaving the Notch receptor, ADAM10 initiates a signaling cascade that can influence cell fate, proliferation, and differentiation. This compound's inhibition of ADAM10, therefore, has the potential to modulate Notch signaling in the tumor microenvironment.

Experimental Protocols

In Vivo Orthotopic Xenograft Model

This protocol outlines the methodology for evaluating the efficacy of this compound in a preclinical glioma model.

Materials:

-

This compound (INCB7839)

-

SU-pcGBM2 pediatric glioblastoma cells

-

NOD scid gamma (NSG) mice

-

Vehicle solution (e.g., 2% DMSO, 2% Tween 80, 48% PEG300, 48% water)[1]

-

Standard cell culture reagents

-

Stereotactic surgery equipment

-

Bioluminescence imaging system

Procedure:

-

Cell Preparation: SU-pcGBM2 cells are cultured under standard conditions. Prior to implantation, cells are harvested, counted, and resuspended in an appropriate vehicle for injection.

-

Orthotopic Implantation: Anesthetized NSG mice undergo stereotactic surgery to inject SU-pcGBM2 cells into the brain, establishing an orthotopic tumor model.

-

Tumor Establishment: Mice are monitored for a period of four weeks to allow for the establishment and growth of tumors.[1]

-

Treatment Initiation: After tumor establishment, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 50 mg/kg, five days a week.[1] The control group receives injections of the vehicle solution following the same schedule.

-

Treatment Duration: The treatment regimen is continued for a period of two weeks.[1]

-

Tumor Growth Monitoring: Tumor burden is monitored throughout the study, typically using non-invasive methods such as bioluminescence imaging if the cells are luciferase-tagged.

Cell Viability Assay (General Protocol)

This protocol provides a general framework for assessing the effect of this compound on the viability of glioma cell lines in vitro.

Materials:

-

Glioma cell lines (e.g., U87-MG, patient-derived lines)

-

This compound (INCB7839)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Glioma cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations in complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After the incubation period, a viability reagent such as MTT is added to each well and incubated according to the manufacturer's instructions. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. This data can then be used to determine the IC50 value of this compound.

Western Blotting for Signaling Pathway Analysis (General Protocol)

This protocol describes a general method for analyzing the effects of this compound on the phosphorylation status of key proteins in the FAK/PI3K/mTOR signaling pathway.

Materials:

-

Glioma cell lines

-

This compound (INCB7839)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Glioma cells are treated with this compound at various concentrations for a specified time. Following treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-FAK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control to normalize the data.

-

Densitometry Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation.

Conclusion

Preclinical studies of this compound in glioma models demonstrate a clear mechanism of action through the inhibition of ADAM10 and the subsequent disruption of the neuroligin-3-mediated growth-promoting pathway. The in vivo data, although qualitative, suggests a significant anti-tumor effect in pediatric glioblastoma models. While further quantitative in vitro and in vivo data would strengthen the preclinical profile, the existing evidence provides a strong rationale for the continued investigation of this compound as a potential therapeutic for high-grade gliomas. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of neuro-oncology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Targeting neuronal activity-regulated neuroligin-3 dependency in high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

Aderbasib's Impact on HER2 Extracellular Domain Shedding: A Technical Guide

Introduction

The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a critical member of the ErbB family of receptor tyrosine kinases.[1][2] Its overexpression or amplification is a key driver in several cancers, most notably in HER2-positive breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[2] Unlike other ErbB family members, HER2 has no known direct ligand and exists in a constitutively active conformation, readily forming potent heterodimers with other ErbB receptors to activate downstream signaling pathways like PI3K/Akt/mTOR and MAPK, which promote cell proliferation, survival, and metastasis.[1][2]

A significant biological process associated with HER2 is the proteolytic cleavage and release of its extracellular domain (ECD), a phenomenon known as "shedding."[1][3] This event is primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase) family, with ADAM10 identified as a major HER2 sheddase.[3][4][5] Shedding bifurcates the HER2 receptor, releasing a soluble ~105 kDa ECD into the extracellular space and leaving a membrane-bound, constitutively active ~95 kDa truncated fragment (p95HER2).[1][5] The presence of p95HER2 and elevated serum HER2 ECD levels are clinically relevant, as they are linked to a poorer prognosis and resistance to HER2-targeted therapies such as trastuzumab, which targets the now-shed portion of the receptor.[3][5][6]

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based small molecule inhibitor specifically designed to target the sheddase activity of ADAM10 and ADAM17.[7][8][9] By inhibiting these key enzymes, this compound prevents the cleavage of the HER2 ECD. This guide provides a detailed technical overview of the mechanism of HER2 shedding, the pharmacological action of this compound, and its demonstrated impact on this critical process in cancer biology.

The Biology and Clinical Relevance of HER2 Shedding

The proteolytic release of the HER2 ECD is a regulated process that significantly alters the receptor's signaling capacity and its interaction with targeted therapies.

-

The Sheddase Machinery: The ADAM family of zinc-dependent metalloproteases are the primary enzymes responsible for ectodomain shedding of a wide variety of cell surface proteins.[10][11] Studies utilizing siRNA and selective small-molecule inhibitors have conclusively identified ADAM10 as a primary protease responsible for HER2 cleavage in HER2-overexpressing breast cancer cells.[3][4] While ADAM17 (also known as TACE) is a major sheddase for many other substrates, its role in direct HER2 cleavage is less prominent, though this compound inhibits both.[4][9]

-

Generation of p95HER2: The cleavage event liberates the HER2 ECD, leaving the p95HER2 fragment. This fragment, consisting of the transmembrane and intracellular kinase domains, has constitutive, ligand-independent kinase activity and demonstrates increased transforming efficiency.[3][4] Because it lacks the binding site for trastuzumab, its presence is a key mechanism of resistance to this antibody-based therapy.[5][6]

-

Serum HER2 ECD (sHER2) as a Biomarker: The shed HER2 ECD is stable and can be detected in the bloodstream. Numerous studies have shown that elevated serum HER2 levels in patients with metastatic breast cancer are associated with a poorer prognosis.[1][3] Furthermore, a decrease in sHER2 levels during treatment can be a predictor of a positive response to therapy.[1] Clinical trials with this compound have successfully used the reduction in plasma HER2 ECD as a pharmacodynamic biomarker to confirm target engagement and inhibition of sheddase activity in patients.[5][12]

This compound (INCB7839): Mechanism of Action

This compound is a dual inhibitor of ADAM10 and ADAM17, designed to suppress tumor cell proliferation by preventing the shedding of key cell surface proteins, including HER2.[7][9][13]

-

Chemical Nature: this compound is a low nanomolar, hydroxamate-based inhibitor.[7][8]

-

Inhibitory Action: It functions by binding to the active site within the metalloproteinase domain of ADAM10 and ADAM17, thereby blocking their catalytic activity.[7][10] This direct inhibition prevents the enzymes from cleaving their substrates at the cell surface. The potential to inhibit activation across all four HER receptor pathways by blocking the release of EGFR ligands (a key function of ADAM17) was part of its therapeutic rationale.[14]

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data regarding the inhibitory profile of this compound and its clinical effects on HER2 ECD shedding.

Table 1: In Vitro Inhibitory Activity of this compound and Comparators

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound (INCB7839) | ADAM10 | Low nanomolar | A potent, specific inhibitor.[7][8] |

| ADAM17 | Low nanomolar | A potent, specific inhibitor.[7][8] | |

| GW280264X | ADAM10 | 11.5 | Mixed ADAM10/ADAM17 inhibitor.[8] |

| ADAM17 | 8.0 | Mixed ADAM10/ADAM17 inhibitor.[8] | |

| KP-457 | ADAM10 | 748 | Selective ADAM17 inhibitor.[8] |

| | ADAM17 | 11.1 | Selective ADAM17 inhibitor.[8] |

Table 2: Summary of Clinical Trial Findings with this compound in HER2+ Breast Cancer

| Clinical Trial Phase | Treatment Regimen | Key Finding | Patient Population | Reference |

|---|---|---|---|---|

| Phase I/II | This compound (100, 200, 300 mg BID) + Trastuzumab | Markedly reduced HER2 cleavage, evidenced by decreased plasma HER2 ECD levels. | Women with HER2+ metastatic breast cancer.[12] | [12] |

| Phase I/II | This compound + Trastuzumab | The combination showed clinical benefit and was well-tolerated. The overall response rate was between 40% and 55%. | Patients with advanced HER2+ breast cancer.[12] | [12] |

| Phase I/II (NCT01254136) | this compound + Trastuzumab | Despite initial promising results, the trial ultimately failed to meet its primary endpoints, and development for breast cancer was discontinued.[6][15] | Patients with HER2+ breast cancer.[6] |[6][15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research into HER2 shedding. The following are generalized protocols for key experiments.

1. Cell-Based HER2 ECD Shedding Assay (ELISA)

-

Objective: To quantify the amount of shed HER2 ECD in the conditioned media of HER2-overexpressing cells following treatment with this compound.

-

Methodology:

-

Cell Culture: Plate HER2-overexpressing breast cancer cells (e.g., BT-474, SK-BR-3) in complete media and allow them to adhere overnight.

-

Treatment: Replace media with serum-free or low-serum media containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ECD shedding.

-

Media Collection: Collect the conditioned media from each well and centrifuge to remove cells and debris.

-

ELISA: Use a commercial HER2 ECD sandwich ELISA kit. Add the collected conditioned media to wells pre-coated with a HER2 capture antibody. Follow the manufacturer's protocol for incubation, washing, addition of a detection antibody, substrate, and stop solution.

-

Quantification: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the concentration of HER2 ECD based on a standard curve generated with recombinant HER2 ECD. Data is typically expressed as a percentage of inhibition relative to the vehicle control.

-

2. Western Blot for p95HER2 and Full-Length HER2

-

Objective: To detect changes in the levels of full-length HER2 and the cleaved p95HER2 fragment within cells after this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the ELISA protocol.

-

Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the intracellular domain of HER2 (which detects both full-length and p95HER2 forms). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

3. In Vitro ADAM10/17 Protease Activity Assay

-

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant ADAM10 and ADAM17.

-

Methodology:

-

Assay Principle: This assay typically uses a fluorogenic peptide substrate that mimics the protease cleavage site. When cleaved by the enzyme, a fluorophore is released from a quencher, resulting in a measurable increase in fluorescence.

-

Reaction Setup: In a microplate, combine recombinant active ADAM10 or ADAM17 enzyme with a dilution series of this compound in an appropriate assay buffer.

-

Incubation: Allow the inhibitor and enzyme to pre-incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.

-

Fluorescence Monitoring: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations of Pathways and Processes

Caption: HER2 receptor cleavage by ADAM10 generates the active p95HER2 fragment and releases the HER2 ECD.

Caption: this compound binds to the ADAM10 active site, inhibiting the proteolytic shedding of the HER2 ECD.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ADAM10 as a major source of HER2 ectodomain sheddase activity in HER2 overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. The Ectodomain Shedding of E-cadherin by ADAM15 Supports ErbB Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound - My Cancer Genome [mycancergenome.org]

- 14. This compound | C21H28N4O5 | CID 16070111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antineoplastic Activity of Aderbasib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family members, ADAM10 and ADAM17. These cell surface proteases, often referred to as sheddases, are key regulators of diverse cellular processes, including cell proliferation, adhesion, and signaling, through the proteolytic release of the extracellular domains of various transmembrane proteins. Overexpression and hyperactivity of ADAM10 and ADAM17 have been implicated in the pathogenesis and progression of numerous malignancies. By inhibiting these sheddases, this compound disrupts critical oncogenic signaling pathways, demonstrating promising antineoplastic activity in a range of preclinical models and clinical investigations. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical evaluation of this compound, presenting key data in a structured format to facilitate further research and development.

Introduction

The ADAM family of metalloproteinases plays a crucial role in regulating the tumor microenvironment and driving cancer progression.[1] ADAM10 and ADAM17, in particular, are responsible for the ectodomain shedding of a wide array of substrates, including growth factor precursors, cytokines, and their receptors.[1][2] This shedding process can convert membrane-tethered inactive precursors into soluble, active signaling molecules, thereby promoting tumor growth, angiogenesis, and metastasis.

Key substrates of ADAM10 and ADAM17 with implications in oncology include:

-

Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 is a primary sheddase for EGFR ligands such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, while ADAM10 processes other EGFR ligands.[3][4] The release of these ligands leads to the autocrine and paracrine activation of EGFR signaling pathways, which are well-established drivers of cell proliferation and survival in many cancers.

-

HER2/neu (ERBB2): The extracellular domain (ECD) of the HER2 receptor can be shed by ADAM10, generating a constitutively active p95HER2 fragment that has been associated with resistance to HER2-targeted therapies like trastuzumab.[5]

-

Notch Signaling Pathway Components: ADAM10 is critical for the cleavage and activation of the Notch receptor and its ligand, Delta-like ligand-1 (Dll-1).[3] The Notch signaling pathway is involved in cell fate decisions, and its dysregulation is implicated in various cancers.

-

Tumor Necrosis Factor-alpha (TNF-α): ADAM17 is also known as TNF-α Converting Enzyme (TACE) and is responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form, a key inflammatory cytokine with complex roles in cancer.[3]

This compound, a hydroxamate-based inhibitor, is a potent, low-nanomolar inhibitor of both ADAM10 and ADAM17.[2][6] Its mechanism of action is centered on the blockade of this enzymatic activity, thereby preventing the release of these critical signaling molecules and inhibiting tumor cell proliferation.[2]

Mechanism of Action

This compound exerts its antineoplastic effects by competitively inhibiting the catalytic activity of ADAM10 and ADAM17. This inhibition prevents the shedding of the extracellular domains of key transmembrane proteins involved in oncogenesis. The primary consequences of this inhibition include:

-

Inhibition of EGFR/HER Pathway Activation: By blocking the release of EGFR ligands and the shedding of the HER2 ECD, this compound can lead to a more complete shutdown of the EGFR/HER signaling cascades compared to therapies targeting a single receptor.[4]

-

Modulation of Notch Signaling: Inhibition of ADAM10 by this compound can disrupt Notch signaling, which may be beneficial in cancers where this pathway is aberrantly activated.[3]

The following diagram illustrates the core mechanism of action of this compound.

Preclinical Antineoplastic Activity

This compound has demonstrated significant antitumor activity in various preclinical cancer models.

In Vitro Potency

This compound is a potent, low-nanomolar inhibitor of ADAM10 and ADAM17. While specific IC50 values for this compound are not publicly available in the reviewed literature, a similar dual ADAM10/17 inhibitor, GW280264X, has reported IC50 values of 11.5 nM for ADAM10 and 8.0 nM for ADAM17, providing a reference for the expected potency range.[6]

In Vivo Efficacy

In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG mice, this compound demonstrated robust inhibition of tumor growth.[2]

Experimental Protocol:

-

Animal Model: NSG mice.

-

Cell Line: SU-pcGBM2 pediatric glioblastoma cells.

-

Treatment: this compound administered via intraperitoneal injection at a dose of 50 mg/kg, 5 days per week for 2 weeks, starting four weeks after tumor cell implantation.[2]

-

Formulation: this compound was formulated in 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water.[2]

Results:

| Model | Treatment | Outcome |

| SU-pcGBM2 Xenograft | This compound (50 mg/kg, i.p.) | Robustly inhibited tumor growth.[2] |

In a HER2+ breast cancer xenograft model using BT474-SC1 cells, this compound in combination with the tyrosine kinase inhibitor lapatinib showed significant antitumor activity.[7][8]

Experimental Protocol:

-

Animal Model: Mice bearing BT474-SC1 xenografts.

-

Treatment: this compound at a dose of 30 mg/kg/day in combination with lapatinib.[7][8]

Results:

| Model | Treatment | Outcome |

| BT474-SC1 Xenograft | This compound (30 mg/kg/day) + Lapatinib | Complete prevention of the increase in mean tumor volume.[7][8] |

The following diagram illustrates a general workflow for preclinical evaluation of this compound.

Clinical Evaluation

This compound has been evaluated in clinical trials for solid tumors, with a focus on HER2-positive breast cancer and pediatric high-grade gliomas.

Phase I/II Trial in HER2-Positive Metastatic Breast Cancer (NCT00820560)

A single-arm, open-label, dose-escalation trial evaluated this compound in combination with trastuzumab in women with HER2-positive metastatic breast cancer who were naïve to chemotherapy for metastatic disease.[5]

Study Design:

-

Patient Population: Women with HER2+ metastatic breast cancer.

-

Treatment: this compound (100 mg, 200 mg, and 300 mg BID) in combination with trastuzumab administered every 3 weeks.[5]

-

Endpoints: Safety, clinical response, and pharmacodynamic markers including plasma HER2 ECD levels.[5]

Key Findings:

| Dose of this compound | Pharmacodynamic Effect (HER2 ECD) | Overall Response Rate (ORR) - Evaluable Patients | ORR in Patients with Plasma Levels > IC50 (320 nM) for ECD Reduction |

| 300 mg BID | ~80% mean inhibition of circulating levels | 40% (6/15) | 55% (6/11) |

The study suggested that by inhibiting HER2 shedding, this compound may enhance the clinical efficacy of trastuzumab, particularly in patients with tumors expressing the p95HER2 fragment.[5] The combination was reported to be generally well-tolerated; however, the development of this compound for breast cancer was halted in 2011 due to contradictory findings in further research.[9] A significant adverse event noted in Phase I trials of this compound monotherapy was deep venous thrombosis.[10]

Phase I Trial in Pediatric High-Grade Gliomas (NCT04295759)

A Phase I clinical trial is currently evaluating this compound in children with recurrent or progressive high-grade gliomas.[10]

Study Design:

-

Patient Population: Children (≥ 3 to ≤ 21 years of age) with recurrent/progressive high-grade gliomas.

-

Treatment: this compound starting at a dose of 120 mg/m²/dose BID.

-

Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of this compound in this patient population.

Preclinical studies supporting this trial showed that this compound penetrates brain tissue and inhibits the growth of patient-derived pediatric high-grade gliomas.[10] Results from this ongoing trial are not yet available.

The logical relationship for the clinical investigation of this compound is depicted below.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. This compound | C21H28N4O5 | CID 16070111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Aderbasib In Vivo Dosage for Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10) and ADAM17 (also known as TACE, Tumor Necrosis Factor-α Converting Enzyme).[1][2][3] These cell surface proteases, often referred to as "sheddases," are key regulators of various signaling pathways implicated in cancer progression, including the epidermal growth factor receptor (EGFR) and HER2 pathways.[4][5] By cleaving and releasing the extracellular domains of transmembrane proteins, such as growth factor ligands and their receptors, ADAM10 and ADAM17 play a crucial role in cell proliferation, survival, and migration.[6][7][8] this compound's mechanism of action involves the inhibition of this shedding process, thereby blocking the activation of these critical signaling cascades.[5] Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.[1][9]

This document provides a comprehensive overview of the in vivo dosages of this compound used in mouse xenograft studies, presented in a structured format for easy comparison. Detailed experimental protocols for conducting such studies are also provided, along with diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vivo dosages of this compound that have been reported in various mouse xenograft models.

| Tumor Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Combination Agent (Dosage) | Outcome |

| Breast Cancer | BT474-SC1 | N/A | 30 mg/kg | Oral Gavage | Daily | Lapatinib (75 mg/kg) | Complete prevention of mean tumor volume increase.[1][10] |

| Glioblastoma (Pediatric) | SU-pcGBM2 | NSG | 50 mg/kg | Intraperitoneal (IP) Injection | 5 days/week for 2 weeks | N/A | Robustly inhibited growth of orthotopic xenografts.[9][11] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound targets ADAM10 and ADAM17, which are responsible for the shedding of various cell surface proteins, including ligands for the EGFR/HER2 pathway and the HER2 receptor itself. This shedding process leads to the activation of downstream signaling cascades that promote tumor growth and survival. By inhibiting ADAM10 and ADAM17, this compound prevents the release of these signaling molecules, thereby attenuating pro-tumorigenic signaling.

Caption: this compound inhibits ADAM10/17, blocking EGFR/HER2 signaling.

Mouse Xenograft Experimental Workflow

A typical in vivo mouse xenograft study to evaluate the efficacy of this compound involves several key steps, from cell culture and animal implantation to drug administration and data analysis.

Caption: Standard workflow for a mouse xenograft efficacy study.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Breast Cancer Xenograft Model

This protocol is based on the study using the BT474-SC1 breast cancer xenograft model.

1. Materials:

-

BT474-SC1 human breast cancer cells

-

Female immunodeficient mice (e.g., BALB/c nude or NSG)

-

This compound (INCB7839)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

-

Matrigel (optional, for subcutaneous injection)

-

Sterile PBS, cell culture medium, and standard cell culture reagents

-

Gavage needles (20-22 gauge, flexible or curved)[12][13][14]

-

Calipers for tumor measurement

-

Animal scale

2. Cell Culture and Implantation:

-

Culture BT474-SC1 cells according to the supplier's recommendations.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth and Animal Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Preparation and Administration:

-

Prepare the this compound formulation by suspending the compound in the chosen vehicle to achieve the final concentration for a 30 mg/kg dose.

-

Administer this compound or vehicle to the respective groups daily via oral gavage.[12][13][14] Ensure the gavage needle is correctly placed to avoid injury.

5. Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue treatment for the duration of the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Intraperitoneal Injection of this compound in a Glioblastoma Xenograft Model

This protocol is based on the study using the SU-pcGBM2 pediatric glioblastoma orthotopic xenograft model.

1. Materials:

-

SU-pcGBM2 human pediatric glioblastoma cells

-

Male or female immunodeficient mice (e.g., NSG)

-

This compound (INCB7839)

-

Vehicle for IP injection: 2% DMSO, 2% Tween 80, 48% PEG300, 48% sterile water[9]

-

Stereotactic apparatus for orthotopic injection

-

Sterile PBS, cell culture medium, and standard cell culture reagents

-